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acid

Cat. No.: B1194063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-
2,3,4-Trimethoxycinnamic acid, a significant derivative of cinnamic acid. The information

presented herein is essential for its unambiguous identification, characterization, and

application in research and development, particularly in the fields of medicinal chemistry and

material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Molecular Structure and Properties
trans-2,3,4-Trimethoxycinnamic acid (C₁₂H₁₄O₅) has a molecular weight of 238.24 g/mol . Its

structure, featuring a trans-alkene moiety and a trimethoxy-substituted benzene ring, gives rise

to a unique spectroscopic fingerprint.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for trans-2,3,4-
Trimethoxycinnamic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
While specific experimental data for the target molecule is not readily available in the public

domain, the expected chemical shifts can be inferred from the analysis of closely related
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cinnamic acid derivatives. The data presented below is a predictive summary based on the

analysis of similar structures.

¹H NMR

Predicted

Chemical Shift

(δ) ppm

Multiplicity
Coupling

Constant (J) Hz
Assignment

H-α ~6.4 d ~16.0 Vinylic Proton

H-β ~7.8 d ~16.0 Vinylic Proton

Ar-H 6.8 - 7.5 m - Aromatic Protons

OCH₃ 3.8 - 4.0 s - Methoxyl Protons

COOH >10 br s -
Carboxylic Acid

Proton

¹³C NMR
Predicted Chemical Shift (δ)

ppm
Assignment

C=O ~172 Carboxylic Acid Carbonyl

C-β ~145 Vinylic Carbon

C-α ~118 Vinylic Carbon

Ar-C (Substituted) 140 - 160 Aromatic Carbons (C-O)

Ar-CH 105 - 130 Aromatic Carbons (C-H)

OCH₃ 55 - 62 Methoxyl Carbons

Table 2: Infrared (IR) Spectroscopic Data
The NIST WebBook provides access to the gas-phase IR spectrum of 2,3,4-

Trimethoxycinnamic acid.[1][2] Key absorption bands are summarized below.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic Acid) ~3570 Broad

C-H stretch (Aromatic) ~3000-3100 Medium

C-H stretch (Aliphatic) ~2800-3000 Medium

C=O stretch (Carboxylic Acid) ~1760 Strong

C=C stretch (Alkene) ~1630 Medium

C=C stretch (Aromatic) ~1450-1600 Medium-Strong

C-O stretch (Ethers) ~1000-1300 Strong

Table 3: Mass Spectrometry (MS) Data
The NIST WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-

Trimethoxycinnamic acid.[2]

m/z Relative Intensity (%) Possible Fragment

238 ~50 [M]⁺

223 ~100 [M - CH₃]⁺

195 ~40 [M - COOH]⁺

177 ~30 [M - COOH - H₂O]⁺

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation

of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the

molecule.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of trans-2,3,4-Trimethoxycinnamic acid in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method. For a solid sample, this could involve a direct insertion probe or

dissolution in a solvent for techniques like electrospray ionization (ESI).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

providing detailed fragmentation patterns.

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g.,

a time-of-flight (TOF) or quadrupole mass analyzer).

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of trans-
2,3,4-Trimethoxycinnamic acid.
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Caption: Workflow for the synthesis and spectroscopic analysis of trans-2,3,4-
Trimethoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of trans-2,3,4-Trimethoxycinnamic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194063#trans-2-3-4-trimethoxycinnamic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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